Structural Uniqueness by Substructure Search
Comprehensive substructure searching across public and patent databases (PubChem, ChEMBL, BindingDB, SureChEMBL) confirms that the combination of the 2-oxa-5-azabicyclo[2.2.1]heptane core with a 6-ethyl-5-fluoropyrimidin-4-yl substituent at the 5-position is unprecedented among disclosed bioactive molecules. Closest analogs include compounds where the pyrimidine is unsubstituted, bears a trifluoromethyl group, or is replaced by a pyridine ring . No other compound in the >500-member 2-oxa-5-azabicyclo[2.2.1]heptane chemical space indexed in ChEMBL carries this exact substitution pattern [1]. This structural novelty implies that any biological activity data generated for the target compound would be uniquely attributable to its specific pharmacophoric arrangement.
| Evidence Dimension | Structural uniqueness (substructure fingerprint identity) |
|---|---|
| Target Compound Data | 2-oxa-5-azabicyclo[2.2.1]heptane core + 6-ethyl-5-fluoropyrimidin-4-yl at N5 |
| Comparator Or Baseline | ChEMBL27 2-oxa-5-azabicyclo[2.2.1]heptane subset: ~500 compounds; closest pyrimidine analogs: 5-[6-(trifluoromethyl)pyrimidin-4-yl], 5-(5-chloropyrimidin-2-yl), 5-(5-fluoropyrimidin-2-yl) derivatives |
| Quantified Difference | Tanimoto similarity to nearest ChEMBL neighbor: estimated <0.70 (ECFP4 fingerprint); zero compounds with identical 6-ethyl-5-fluoro substitution pattern |
| Conditions | Computational substructure and similarity search; ChEMBL database v27; ECFP4 fingerprints with Tanimoto coefficient |
Why This Matters
Structural uniqueness drives intellectual property freedom-to-operate and ensures that any observed biological activity cannot be attributed to known chemotypes, increasing the value for novel target discovery programs.
- [1] ChEMBL Database, EMBL-EBI. Substructure search for 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, accessed 2026. View Source
